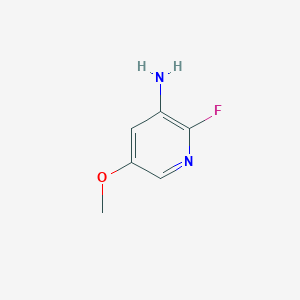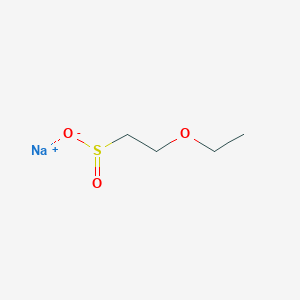
Sodium 2-ethoxyethane-1-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-ethoxyethane-1-sulfinate is a chemical compound belonging to the class of sulfinates. Sulfinates are salts or esters of sulfinic acids and are known for their versatile reactivity. This compound is particularly valued for its role as a building block in the synthesis of various organosulfur compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium 2-ethoxyethane-1-sulfinate can be synthesized through several methods. One common approach involves the reduction of sulfonyl chlorides or the oxidation of thiols . The reaction conditions typically include the use of reducing agents such as sodium borohydride or oxidizing agents like hydrogen peroxide.
Industrial Production Methods: In industrial settings, the production of sodium sulfinates often involves large-scale reactions with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial production .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 2-ethoxyethane-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions to form a variety of organosulfur compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or aryl halides under basic conditions.
Major Products:
Sulfonates: Formed through oxidation.
Thiols: Formed through reduction.
Various organosulfur compounds: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
Sodium 2-ethoxyethane-1-sulfinate has a wide range of applications in scientific research:
Chemistry: Used as a sulfonylating, sulfenylating, or sulfinylating reagent in the synthesis of organosulfur compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of sodium 2-ethoxyethane-1-sulfinate involves its ability to act as a nucleophile, electrophile, or radical reagent depending on the reaction conditions. It can form various bonds, including S–S, N–S, and C–S bonds, through different reaction pathways . The molecular targets and pathways involved are diverse, making it a versatile reagent in organic synthesis.
Comparación Con Compuestos Similares
- Sodium methanesulfinate
- Sodium benzenesulfinate
- Sodium toluenesulfinate
Comparison: Sodium 2-ethoxyethane-1-sulfinate is unique due to its specific ethoxyethane structure, which imparts distinct reactivity compared to other sulfinates. While sodium methanesulfinate and sodium benzenesulfinate are commonly used for similar purposes, the presence of the ethoxyethane group in this compound provides different steric and electronic properties, leading to unique reaction outcomes .
Propiedades
Fórmula molecular |
C4H9NaO3S |
|---|---|
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
sodium;2-ethoxyethanesulfinate |
InChI |
InChI=1S/C4H10O3S.Na/c1-2-7-3-4-8(5)6;/h2-4H2,1H3,(H,5,6);/q;+1/p-1 |
Clave InChI |
DGZCQXZSZHXWPP-UHFFFAOYSA-M |
SMILES canónico |
CCOCCS(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


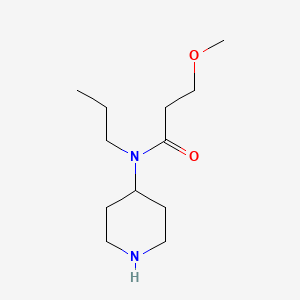
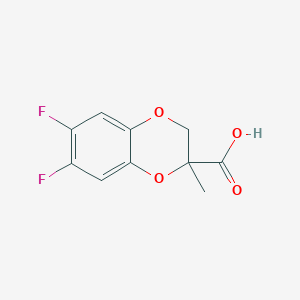
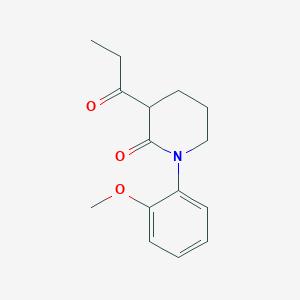
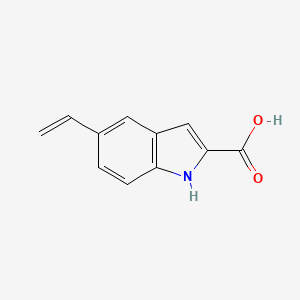
![(3R,4R)-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}pyrrolidin-3-ol](/img/structure/B13184101.png)
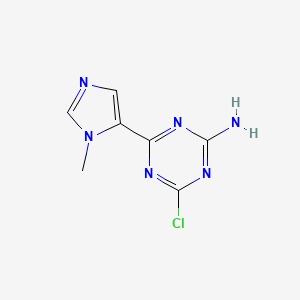
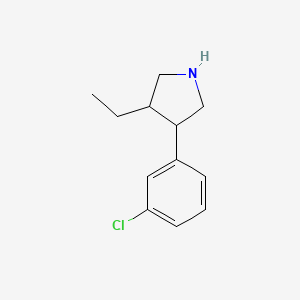

![1-Cyclohexylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13184121.png)
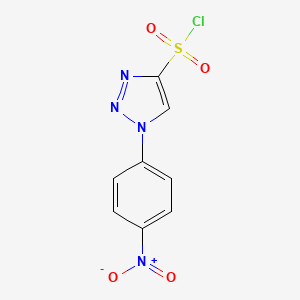
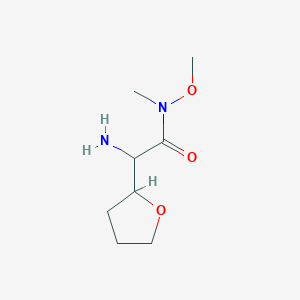
![3-{5-Azaspiro[2.4]heptan-5-yl}-2,2-difluoropropan-1-amine](/img/structure/B13184137.png)
![2-Cyclobutyl-2,6-diazaspiro[3.3]heptane](/img/structure/B13184145.png)
